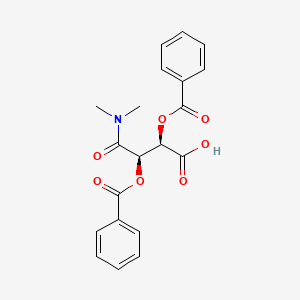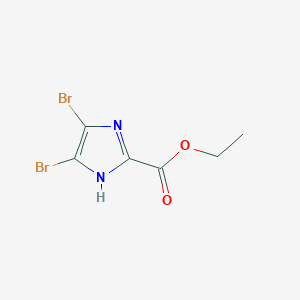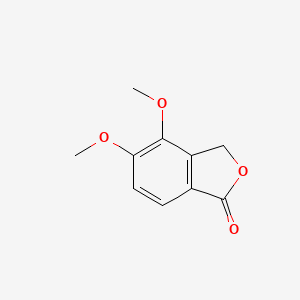
(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid
Übersicht
Beschreibung
(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid (BDBOB) is a small organic molecule with a unique structure that can be used as a synthetic intermediate in a variety of chemical reactions. It is a versatile building block for many different kinds of organic compounds, and can be used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has been extensively studied for its potential applications in a wide range of scientific research, and its mechanism of action and biochemical and physiological effects have been explored in detail.
Wissenschaftliche Forschungsanwendungen
Plant Pigments and Biochemistry
Research on plant betalains, vacuolar pigments with significant biological functions, underscores the complexity and utility of natural compounds. Betalains, including betacyanins and betaxanthins, have been identified in various plant families, highlighting their role as chemosystematic markers and their potential in pigment production. These studies suggest that complex organic compounds play critical roles in plant biology, offering insights into biochemistry and potential applications in natural dye production and agriculture (Khan & Giridhar, 2015).
Antioxidant Capacity and Molecular Interactions
The antioxidant capacity of compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and its interactions with various antioxidants reveal the importance of understanding molecular pathways. This knowledge aids in assessing antioxidant efficacy and potential applications in food science, pharmacology, and environmental remediation (Ilyasov et al., 2020).
Environmental Chemistry and Toxicology
Studies on phthalic acid esters (PAEs) and their occurrence in natural and synthetic environments highlight the environmental and toxicological impacts of organic compounds. The research on PAEs in various matrices, including water, soil, and organisms, underscores the need for understanding the fate, behavior, and biological effects of chemical compounds to ensure environmental safety and public health (Huang et al., 2021).
Pharmacology and Drug Development
Investigations into the chemistry, biological activities, and potential pharmaceutical applications of caffeic acid and its derivatives from traditional herbs like Salvia miltiorrhiza demonstrate the therapeutic potential of complex organic molecules. These studies explore the anti-inflammatory, analgesic, antioxidant, and anti-tumor properties of caffeic acid derivatives, suggesting avenues for drug discovery and development (Jiang et al., 2005).
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-dibenzoyloxy-4-(dimethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO7/c1-21(2)17(22)15(27-19(25)13-9-5-3-6-10-13)16(18(23)24)28-20(26)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3,(H,23,24)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPSOODYGSBAH-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]([C@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552821 | |
| Record name | (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78761-37-2 | |
| Record name | (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine](/img/structure/B1611032.png)
![1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione](/img/structure/B1611033.png)

![Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)-](/img/structure/B1611036.png)









